molecular formula C14H13FN2 B14114932 N-Benzyl-4-fluorobenzenecarboximidamide

N-Benzyl-4-fluorobenzenecarboximidamide

Cat. No.: B14114932
M. Wt: 228.26 g/mol
InChI Key: LIFMDZWDVFFPPY-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluorobenzenecarboximidamide is a synthetic organic compound characterized by a benzene ring substituted with a fluorine atom at the para position (4-position) and a carboximidamide functional group (C(=NH)NH2) at the 1-position.

Properties

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

N'-benzyl-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C14H13FN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

LIFMDZWDVFFPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-fluorobenzenecarboximidamide typically involves the reaction of 4-fluorobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-fluorobenzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-Benzyl-4-fluorobenzenecarboximidamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of N-Benzyl-4-fluorobenzenecarboximidamide can be elucidated by comparing it with analogous benzenecarboximidamide derivatives.

4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide

This compound () shares a benzenecarboximidamide backbone but differs in two critical aspects:

Substituent Position and Functional Groups :

  • The fluorine atom is located on the benzyl group (2-fluorophenyl) of the ether linkage (OCH2C6H4F) at the benzene's 4-position, unlike the para-fluoro substitution on the parent benzene ring in the target compound.
  • The imidamide nitrogen is substituted with a hydroxy group (-OH) instead of a benzyl group.

Electron Effects: The 2-fluorine in the benzyloxy group () may exert steric and electronic effects distinct from the para-fluoro substitution in the target compound, altering reactivity or binding affinity. Hydrogen Bonding: The N-hydroxy group in the analogue () could participate in hydrogen bonding, improving aqueous solubility but reducing passive diffusion across lipid bilayers .

Other Hypothetical Analogues

For broader context, consider hypothetical derivatives:

  • N-Methyl-4-fluorobenzenecarboximidamide : A smaller alkyl group (methyl) on the imidamide nitrogen would reduce steric hindrance but decrease lipophilicity.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Benzene Substituent Imidamide Substituent Molecular Weight (g/mol)
This compound C₁₄H₁₂FN₂ 4-Fluoro N-Benzyl 243.26
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide C₁₄H₁₂FN₂O₂ 4-O-(2-Fluorobenzyl) N-Hydroxy 282.26

Research Findings and Implications

  • Substituent Position : The para-fluoro substitution in the target compound may confer stronger electron-withdrawing effects compared to ortho-fluoro in the benzyloxy analogue, influencing resonance stabilization and reactivity in nucleophilic reactions .
  • Functional Group Impact : The benzyl group in the target compound likely enhances metabolic stability compared to the N-hydroxy group, which may be prone to oxidation or conjugation.
  • Biological Interactions : While direct pharmacological data are unavailable, the benzyl group’s lipophilicity suggests improved blood-brain barrier penetration relative to the hydroxy-substituted analogue.

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